molecular formula C6H5F2NO B6251057 2,6-difluoro-3-methoxypyridine CAS No. 1214331-52-8

2,6-difluoro-3-methoxypyridine

Cat. No.: B6251057
CAS No.: 1214331-52-8
M. Wt: 145.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-3-methoxypyridine is a fluorinated pyridine derivative. The presence of fluorine atoms in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues

Mechanism of Action

Target of Action

2,6-Difluoro-3-methoxypyridine is a chemical compound used in the synthesis of various pharmaceutical and agrochemical products . The primary target of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction .

Mode of Action

The Suzuki–Miyaura cross-coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction allows for the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic compounds. The downstream effects of this pathway include the production of various pharmaceutical and agrochemical products .

Result of Action

The result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic compounds, including pharmaceutical and agrochemical products .

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed in a variety of environments, making it a versatile tool in organic synthesis. The stability of this compound and its resulting compounds may also be influenced by factors such as temperature, pH, and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,6-difluoro-3-methoxypyridine involves the fluorination of pyridine derivatives. For example, fluorination of pyridine using a complex of aluminum fluoride and copper fluoride at high temperatures (450–500°C) can yield a mixture of fluorinated pyridines, including 2,6-difluoropyridine . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale fluorination reactions using efficient fluorinating agents and optimized reaction conditions to maximize yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-methoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the aromatic ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the fluorine atoms under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine N-oxides.

Scientific Research Applications

2,6-Difluoro-3-methoxypyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying the effects of fluorine substitution on biological activity.

    Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical intermediates or active ingredients.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,3-Difluoropyridine
  • 2,4-Difluoropyridine

Uniqueness

2,6-Difluoro-3-methoxypyridine is unique due to the specific positioning of the fluorine atoms and the methoxy group on the pyridine ring. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications where other fluorinated pyridines may not be as effective .

Properties

CAS No.

1214331-52-8

Molecular Formula

C6H5F2NO

Molecular Weight

145.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.